Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant importance in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride typically involves the reaction of pyrrolidine derivatives with methylating agents under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, adhering to stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its therapeutic potential in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The mercapto group plays a crucial role in binding to target molecules, influencing their activity and function. The compound may modulate enzymatic activity, receptor binding, or other cellular processes, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride
Uniqueness
Methyl (2R,4S)-4-mercaptopyrrolidine-2-carboxylate hydrochloride is unique due to its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and methoxy counterparts. This uniqueness makes it valuable in specific applications where the mercapto functionality is essential.
Properties
Molecular Formula |
C6H12ClNO2S |
---|---|
Molecular Weight |
197.68 g/mol |
IUPAC Name |
methyl (2R,4S)-4-sulfanylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-2-4(10)3-7-5;/h4-5,7,10H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |
InChI Key |
FRPQUTPXKLXQNI-UYXJWNHNSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)S.Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)S.Cl |
Origin of Product |
United States |
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